

N-Nitroso-N-ethylaniline: A Comprehensive Technical Guide for Synthetic Intermediates

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Compound of Interest

Compound Name: *N-Nitroso-N-ethylaniline*

Cat. No.: *B014700*

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Abstract

N-Nitroso-N-ethylaniline (NEA) is a versatile synthetic intermediate in organic chemistry, belonging to the N-nitrosamine class of compounds. While concerns about the carcinogenicity of some N-nitrosamines exist, NEA serves as a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. This technical guide provides an in-depth overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and key transformations, and its applications as a synthetic intermediate. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams.

Properties of N-Nitroso-N-ethylaniline

N-Nitroso-N-ethylaniline is a yellow oily liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[1][2]
Appearance	Clear amber or yellow liquid	[1]
Boiling Point	130 °C	[N/A]
Density	1.087 g/cm ³	[1]
Solubility	Insoluble in water	[1]
UV Absorption (λ _{max})	217, 273 nm	[3]

Spectroscopic Data (Estimated)

Detailed experimental spectra for **N-Nitroso-N-ethylaniline** are not readily available in the public domain. The following tables provide estimated spectroscopic data based on the analysis of its functional groups and data from analogous compounds like N-nitrosomethylaniline.[4][5][6][7][8][9][10][11]

¹H NMR (Estimated)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.1	Triplet	3H	-CH ₂ CH ₃
~3.8	Quartet	2H	-CH ₂ CH ₃
~7.2-7.5	Multiplet	5H	Aromatic protons

¹³C NMR (Estimated)

Chemical Shift (δ , ppm)	Assignment
~13	-CH ₂ CH ₃
~45	-CH ₂ CH ₃
~120-130	Aromatic CH
~145	Aromatic C-N

IR Spectroscopy (Estimated)

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2980-2850	Aliphatic C-H stretch
~1600, 1495	Aromatic C=C stretch
~1450-1400	N-N=O stretch
~750, 690	Aromatic C-H bend

Mass Spectrometry (Estimated Fragmentation Pattern)

The mass spectrum of **N-Nitroso-N-ethylaniline** is expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation pathways would likely involve the loss of the nitroso group (\bullet NO, 30 Da) and the ethyl group (\bullet CH₂CH₃, 29 Da).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

m/z	Fragment
150	[C ₈ H ₁₀ N ₂ O] ⁺ (Molecular ion)
120	[C ₈ H ₁₀ N] ⁺ (Loss of \bullet NO)
121	[C ₇ H ₇ N ₂ O] ⁺ (Loss of \bullet CH ₂ CH ₃)
105	[C ₇ H ₇ N] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Synthesis of N-Nitroso-N-ethylaniline

N-Nitroso-N-ethylaniline is typically synthesized by the nitrosation of N-ethylaniline using sodium nitrite in an acidic medium. The following protocol is adapted from a reliable procedure for the synthesis of N-nitrosomethylaniline and is expected to provide a good yield.[\[17\]](#)

Experimental Protocol

Materials:

- N-Ethylaniline (1 mole)
- Concentrated Hydrochloric Acid
- Sodium Nitrite (1 mole)
- Ice
- Water
- Benzene (or other suitable organic solvent)
- Mechanical Stirrer
- Separatory Funnel
- Distillation Apparatus

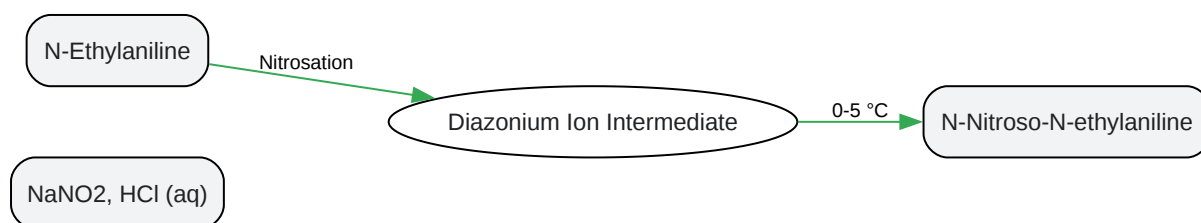
Procedure:

- In a flask equipped with a mechanical stirrer, prepare a mixture of N-ethylaniline (1 mole) and concentrated hydrochloric acid in water.
- Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.
- While stirring vigorously, slowly add a solution of sodium nitrite (1 mole) in water, ensuring the temperature does not exceed 10 °C.
- Continue stirring for one hour after the addition is complete.

- Transfer the reaction mixture to a separatory funnel. Separate the oily layer of **N-Nitroso-N-ethylaniline**.
- Extract the aqueous layer with two portions of benzene (or another suitable organic solvent).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by distillation at atmospheric pressure.
- Purify the residue by vacuum distillation.

Expected Yield: 85-95%

Synthesis Pathway



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Caption: Synthesis of **N-Nitroso-N-ethylaniline**.

Reactions of N-Nitroso-N-ethylaniline as a Synthetic Intermediate

N-Nitroso-N-ethylaniline is a valuable intermediate for several important organic transformations.

Fischer-Hepp Rearrangement

The Fischer-Hepp rearrangement is a classic reaction of N-nitrosoanilines, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions. This reaction is particularly useful for the synthesis of p-nitroso aromatic amines.

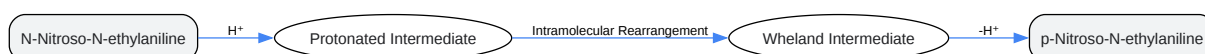
Materials:

- **N-Nitroso-N-ethylaniline**
- Concentrated Hydrochloric Acid
- Ethanol

Procedure:

- Dissolve **N-Nitroso-N-ethylaniline** in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude p-nitroso-N-ethylaniline.
- Purify the product by recrystallization or column chromatography.

Typical Yield: Good to excellent, though specific yields for **N-Nitroso-N-ethylaniline** are not widely reported.



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Caption: Fischer-Hepp Rearrangement of NEA.

Denitrosation

The nitroso group can be removed from **N-Nitroso-N-ethylaniline** to regenerate the parent amine, N-ethylaniline. This reaction is typically carried out under acidic conditions, often with a scavenger for the liberated nitrous acid.

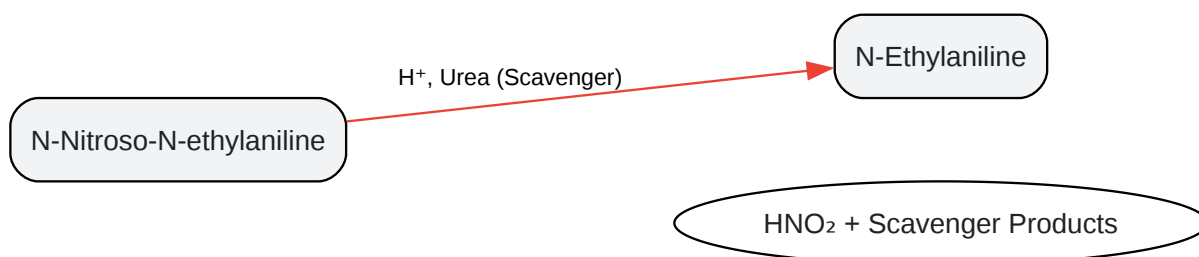
Materials:

- **N-Nitroso-N-ethylaniline**
- Hydrochloric Acid (or another strong acid)
- Urea (or another nitrous acid scavenger)
- Organic Solvent (e.g., ethanol)

Procedure:

- Dissolve **N-Nitroso-N-ethylaniline** in an organic solvent.
- Add a solution of hydrochloric acid and urea.
- Heat the reaction mixture under reflux. Monitor the reaction by TLC.
- After completion, cool the mixture and neutralize with a base.
- Extract the product, N-ethylaniline, with an organic solvent.
- Wash, dry, and concentrate the organic layer to obtain the product.

Typical Yield: Generally high.



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Caption: Denitrosation of **N-Nitroso-N-ethylaniline**.

Reduction

N-Nitroso-N-ethylaniline can be reduced to the corresponding hydrazine, N,N-ethylphenylhydrazine, which is a useful synthetic intermediate.

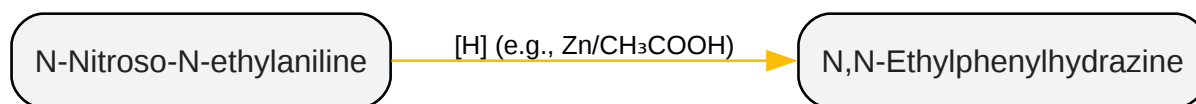
Materials:

- **N-Nitroso-N-ethylaniline**
- Reducing Agent (e.g., Zinc dust in acetic acid, or Lithium aluminum hydride)
- Appropriate Solvent (e.g., acetic acid for Zn, diethyl ether for LiAlH₄)

Procedure (using Zinc/Acetic Acid):

- Suspend **N-Nitroso-N-ethylaniline** in acetic acid.
- Gradually add zinc dust to the suspension while stirring and maintaining a low temperature.
- After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Filter off the excess zinc dust.
- Neutralize the filtrate with a base and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer to obtain N,N-ethylphenylhydrazine.

Typical Yield: Moderate to good.



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Caption: Reduction of **N-Nitroso-N-ethylaniline**.

Applications in Organic Synthesis

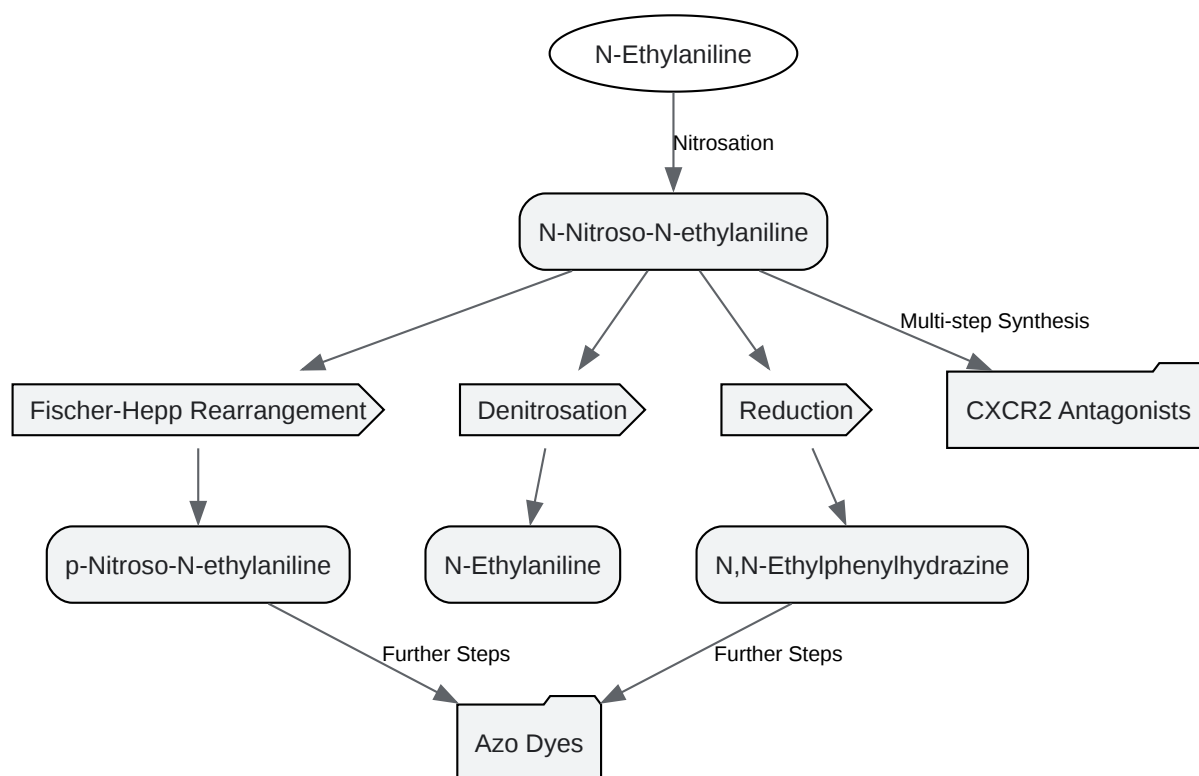
Synthesis of Pharmaceutical Intermediates

N-Nitroso-N-ethylaniline has been utilized as a synthetic intermediate in the preparation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).[3] The synthesis involves multiple steps where the core structure derived from NEA is further functionalized.

Synthesis of Azo Dyes

The reduction of **N-Nitroso-N-ethylaniline** to N,N-ethylphenylhydrazine provides a precursor for the synthesis of certain azo dyes. Alternatively, the Fischer-Hepp rearrangement product, p-nitroso-N-ethylaniline, can be reduced to the corresponding diamine, which is a key component in the synthesis of various azo dyes.[18][19][20][21]

Experimental Workflow



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Caption: Synthetic utility of **N-Nitroso-N-ethylaniline**.

Safety and Handling

N-Nitroso compounds should be handled with caution as many are considered potential carcinogens.[22] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, consult the material safety data sheet (MSDS) immediately. Waste containing **N-Nitroso-N-ethylaniline** should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

N-Nitroso-N-ethylaniline is a key synthetic intermediate with applications in the synthesis of pharmaceuticals and dyes. Its preparation via nitrosation of N-ethylaniline is a straightforward process. Subsequent transformations, such as the Fischer-Hepp rearrangement, denitrosation, and reduction, provide access to a variety of valuable building blocks for organic synthesis. While handling requires appropriate safety precautions due to the potential toxicity of N-nitrosamines, its utility in synthetic organic chemistry is well-established. This guide provides researchers and chemists with the essential technical information to effectively and safely utilize **N-Nitroso-N-ethylaniline** in their synthetic endeavors.

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